N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.455. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolite Identification
Research on related compounds has detailed the identification of metabolites and the investigation of renal and hepatic excretion pathways. For instance, studies on YM758, a novel inhibitor of the If current channel expressed in the sinus node of the heart, have led to the identification of major metabolites in human urine and plasma. This research provides valuable insights into the drug's pharmacokinetics, including the renal and hepatic uptake transporters involved in its metabolism and excretion (Umehara et al., 2009).
PET Imaging Agents
Further studies have explored the development of radiolabeled antagonists for PET imaging. For example, [(18)F]p-MPPF has been identified as a new 5-HT(1A) antagonist suitable for studying serotonergic neurotransmission with PET. This research is crucial for advancing our understanding of the brain's serotonin system and its role in various neurological disorders (Plenevaux et al., 2000).
Development of Novel Ligands
Another avenue of research has been the structure-affinity relationship study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Such studies are fundamental for the development of new therapeutic agents targeting dopamine receptors, with potential applications in treating neuropsychiatric disorders (Leopoldo et al., 2002).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of related compounds, leading to the development of practical and scalable synthetic routes. For example, the synthesis of YM758 monophosphate, a potent If current channel inhibitor, illustrates the efforts to create efficient production methods for potential therapeutic agents (Yoshida et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular function . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially contributing to its biological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-8-3-16(15-20(19)28-2)21(26)23-9-10-24-11-13-25(14-12-24)18-6-4-17(22)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXCJDQVEPIEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.